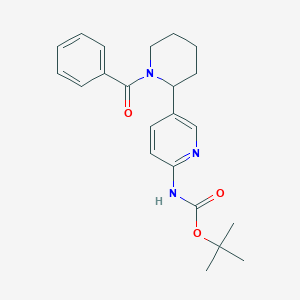
tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula C22H27N3O3 and a molecular weight of 381.5 g/mol . This compound is known for its high purity and versatility, making it valuable in various research and industrial applications.
Preparation Methods
The synthesis of tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate involves several steps. One common method includes the reaction of 5-(1-benzoylpiperidin-2-yl)pyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific structure and properties. Similar compounds include:
tert-Butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate: This compound shares a similar pyridine and carbamate structure but differs in the substituents attached to the pyridine ring.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Known for its use in the synthesis of kinase inhibitors, this compound has a different core structure but similar functional groups.
These comparisons highlight the unique aspects of this compound, particularly its benzoylpiperidinyl and pyridinyl moieties, which contribute to its distinct chemical behavior and applications.
Biological Activity
tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that combines a tert-butyl carbamate moiety with a pyridine ring substituted by a benzoylpiperidine. This unique structural arrangement suggests potential pharmacological properties, particularly in medicinal chemistry and organic synthesis. The compound's biological activity is primarily attributed to the interactions facilitated by its piperidine and pyridine components.
Pharmacological Properties
Research indicates that compounds containing piperidine and pyridine rings often exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could have implications for its use in treating neurological conditions.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions with neurotransmitter receptors and enzymes involved in metabolic pathways play significant roles.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, similar compounds demonstrated significant antibacterial activity at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid . The mechanism involved depolarization of the bacterial cytoplasmic membrane, leading to cell death.
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of structurally related compounds, revealing potential anxiolytic and analgesic properties through modulation of serotonin and dopamine pathways. These findings suggest that this compound could be further investigated for therapeutic applications in anxiety and pain management.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzoylpiperidine | Piperidine ring with benzoyl group | Potential analgesic effects |
| Pyridine-N-carbamate | Pyridine ring with carbamate group | Known for anti-inflammatory properties |
| Tert-butyl carbamate | Simple carbamate structure | Widely used as an intermediate in synthesis |
| N-Boc-protected anilines | Aniline derivatives protected by Boc | Important in drug synthesis |
The structural uniqueness of this compound may enhance its bioactivity compared to simpler derivatives, making it a candidate for further pharmacological exploration.
Properties
Molecular Formula |
C22H27N3O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
tert-butyl N-[5-(1-benzoylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C22H27N3O3/c1-22(2,3)28-21(27)24-19-13-12-17(15-23-19)18-11-7-8-14-25(18)20(26)16-9-5-4-6-10-16/h4-6,9-10,12-13,15,18H,7-8,11,14H2,1-3H3,(H,23,24,27) |
InChI Key |
UUQGTDPIIOIYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















